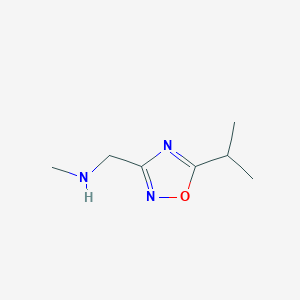
(S)-1-benzyl-3-tert-butylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-benzyl-3-tert-butylpiperazine: is a chiral piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group, making it structurally unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperazine N-oxides.
Reduction: Piperazine amines.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology: They are studied for their potential as enzyme inhibitors and receptor modulators . Medicine: Piperazine derivatives are found in various pharmaceuticals, including antipsychotics, antivirals, and anticancer agents . Industry: They are used in the production of polymers, surfactants, and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter levels and signaling pathways .
Comparaison Avec Des Composés Similaires
Morpholine: Another six-membered nitrogen heterocycle with similar pharmacological properties.
Piperidine: A structurally related compound with a single nitrogen atom in the ring.
Quinuclidine: A bicyclic nitrogen heterocycle with similar biological activities.
Uniqueness: (S)-1-benzyl-3-tert-butylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-(1,1-dimethylethyl) group and the chiral center at the 3-position can enhance its selectivity and potency in biological systems .
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(3S)-1-benzyl-3-tert-butylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1 |
Clé InChI |
AVQDNIKNUHUQMI-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)




![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)





